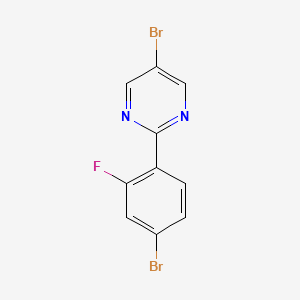
5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: This compound . Its molecular formula is C10H6Br2FN2 , and its molecular weight is approximately 253.07 g/mol . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine involves several steps. One common approach is the Suzuki–Miyaura coupling reaction In this reaction, a boron reagent (such as arylboronic acid or boronic ester) reacts with an aryl halide (bromo or fluorophenyl) in the presence of a palladium catalyst . The specific synthetic route may vary depending on the desired substitution pattern and reaction conditions.
Industrial Production Methods: While industrial-scale production methods are not widely documented, the compound can be synthesized in the laboratory using the Suzuki–Miyaura coupling or other suitable methods.
Analyse Des Réactions Chimiques
5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine can undergo various chemical reactions:
- Substitution Reactions : The bromo and fluorophenyl groups make it susceptible to nucleophilic substitution reactions.
- Reduction Reactions : Reduction of the bromo or fluorophenyl group can yield different derivatives.
- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions with various nucleophiles.
Common reagents include boron reagents (for cross-coupling), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine finds applications in:
- Medicinal Chemistry : It serves as a scaffold for designing potential drug candidates due to its structural features.
- Biological Studies : Researchers use it as a probe to study biological processes.
- Materials Science : It may be incorporated into materials for specific properties.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While 5-Bromo-2-(4-bromo-2-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, similar compounds include:
These compounds share structural similarities but differ in substituents and properties.
Propriétés
Numéro CAS |
1260808-05-6 |
|---|---|
Formule moléculaire |
C10H5Br2FN2 |
Poids moléculaire |
331.97 g/mol |
Nom IUPAC |
5-bromo-2-(4-bromo-2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Br2FN2/c11-6-1-2-8(9(13)3-6)10-14-4-7(12)5-15-10/h1-5H |
Clé InChI |
UDRZAKPXJOBQKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)C2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13089605.png)
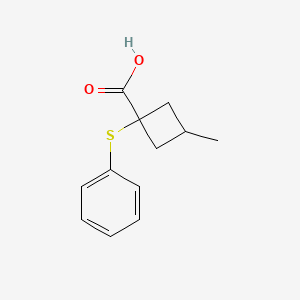
![N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13089622.png)
![4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid](/img/structure/B13089624.png)

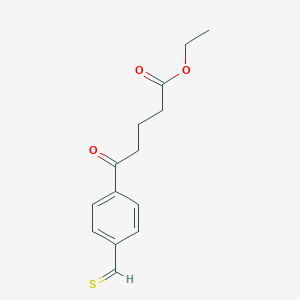
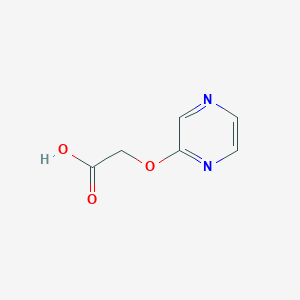
![[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
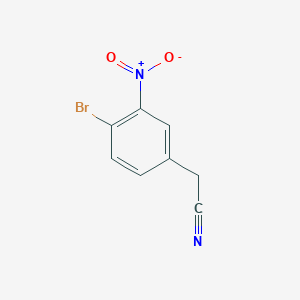
![tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B13089666.png)
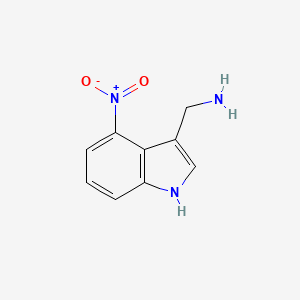
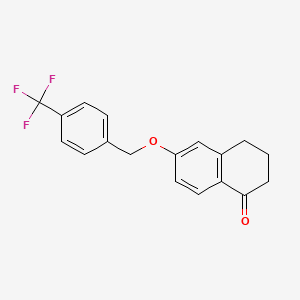
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-](/img/structure/B13089687.png)
